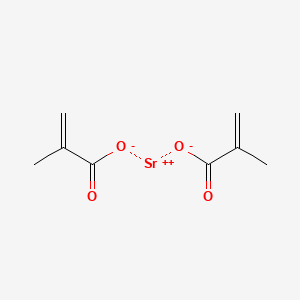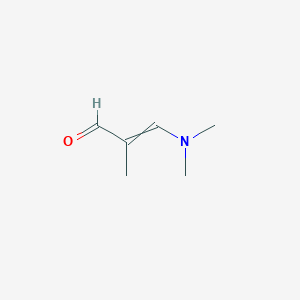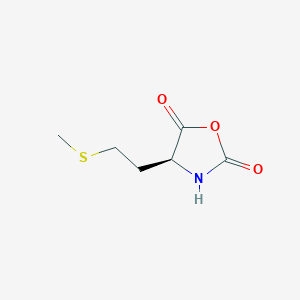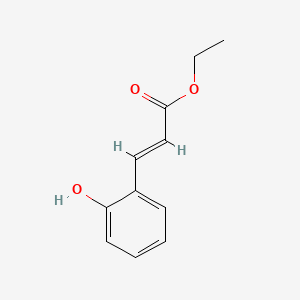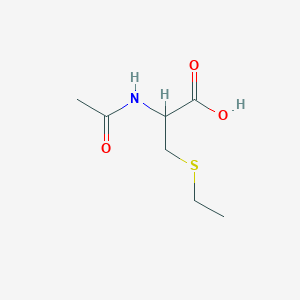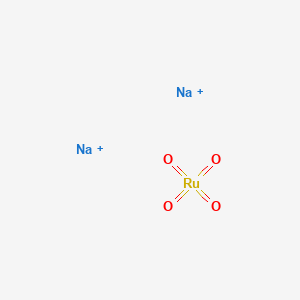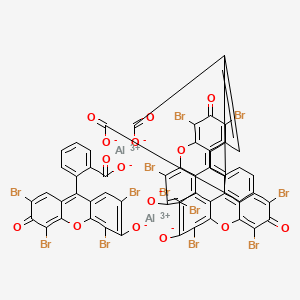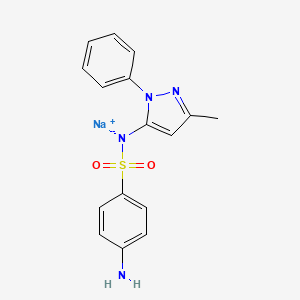
Deoxydihydroartemisinin Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxydihydroartemisinin Acetate (DDHA) is an active pharmaceutical ingredient (API) derived from the sweet wormwood plant (Artemisia annua L.). It is an antimalarial drug used for the treatment of malaria. DDHA has a wide range of applications in the medical field, from the treatment of malaria to the synthesis of other drugs. In addition, it has been used in scientific research for its various biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of Deoxydihydroartemisinin Acetate involves the reduction of dihydroartemisinin to deoxydihydroartemisinin followed by acetylation of the hydroxyl group with acetic anhydride.
Starting Materials
Dihydroartemisinin, Sodium borohydride, Acetic anhydride, Pyridine, Methanol, Wate
Reaction
Step 1: Dihydroartemisinin is dissolved in methanol and sodium borohydride is added slowly with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete., Step 2: The reaction mixture is filtered to remove the sodium borohydride and the solvent is evaporated under reduced pressure to obtain deoxydihydroartemisinin as a yellow solid., Step 3: Deoxydihydroartemisinin is dissolved in pyridine and acetic anhydride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete., Step 4: The reaction mixture is poured into water and the resulting precipitate is filtered and washed with water to obtain Deoxydihydroartemisinin Acetate as a white solid.
Wissenschaftliche Forschungsanwendungen
Deoxydihydroartemisinin Acetate has been used in a variety of scientific research applications. It has been used in the synthesis of other drugs, such as artemisinin derivatives. It has also been used in the study of the biochemical and physiological effects of Deoxydihydroartemisinin Acetate. In addition, Deoxydihydroartemisinin Acetate has been used in the study of the mechanism of action of antimalarial drugs.
Wirkmechanismus
The mechanism of action of Deoxydihydroartemisinin Acetate is not fully understood. However, it is believed to act on the cell membrane of the malaria parasite by disrupting its permeability. This disruption of the cell membrane results in the leakage of essential cellular components, resulting in the death of the parasite.
Biochemische Und Physiologische Effekte
Deoxydihydroartemisinin Acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects. In addition, Deoxydihydroartemisinin Acetate has been found to have anti-tumor effects and has been used in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Deoxydihydroartemisinin Acetate in laboratory experiments has a number of advantages and limitations. One advantage is its availability. Deoxydihydroartemisinin Acetate is a readily available and inexpensive active pharmaceutical ingredient. In addition, it has a wide range of applications in the medical field. However, one limitation is that Deoxydihydroartemisinin Acetate is a highly potent drug and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of Deoxydihydroartemisinin Acetate. One potential direction is the use of Deoxydihydroartemisinin Acetate in the treatment of other infectious diseases, such as HIV/AIDS. Another potential direction is the use of Deoxydihydroartemisinin Acetate in the development of new antimalarial drugs. Additionally, Deoxydihydroartemisinin Acetate could be used in the development of new drugs for the treatment of cancer. Finally, Deoxydihydroartemisinin Acetate could be used in the study of the mechanisms of action of other drugs.
Eigenschaften
CAS-Nummer |
90935-12-9 |
|---|---|
Produktname |
Deoxydihydroartemisinin Acetate |
Molekularformel |
C₁₇H₂₆O₅ |
Molekulargewicht |
310.39 |
Synonyme |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



